(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal
CAS No.: 73507-49-0
Cat. No.: VC16978858
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73507-49-0 |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal |
| Standard InChI | InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h7,10,14H,6,8-9H2,1-5H3/b13-12+/t14-/m0/s1 |
| Standard InChI Key | XMCLBTZLLJMMOQ-FNDVETGQSA-N |
| Isomeric SMILES | CC1=CCCC([C@H]1C/C(=C(\C)/C=O)/C)(C)C |
| Canonical SMILES | CC1=CCCC(C1CC(=C(C)C=O)C)(C)C |
Introduction
Structural and Stereochemical Characteristics
The compound belongs to the family of bicyclic terpenoid aldehydes, characterized by a cyclohexenyl backbone substituted with methyl groups and an α,β-unsaturated aldehyde moiety. Its IUPAC name, (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal, specifies the (1R) configuration at the cyclohexenyl ring and the (E)-geometry of the butenal double bond. The molecular formula is C₁₅H₂₄O, with a molar mass of 220.35 g/mol.
Three-Dimensional Conformation
X-ray crystallography data for analogous compounds, such as (E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enal (PubChem CID 6437468), reveal a chair conformation in the cyclohexenyl ring with axial orientation of the 2,6,6-trimethyl groups . The (E)-configuration in the butenal chain positions the aldehyde group trans to the cyclohexenyl substituent, minimizing steric hindrance .
Synthesis and Manufacturing
Key Synthetic Routes
Industrial synthesis typically involves aldol condensation between β-cyclocitral (2,6,6-trimethylcyclohex-1-en-1-carbaldehyde) and methyl ethyl ketone derivatives. A patented method (WIPO PATENTSCOPE) describes the use of acidic catalysts like p-toluenesulfonic acid to achieve 78–85% yields under reflux conditions .
Representative Reaction:
Purification Strategies
Flash chromatography (silica gel, hexane/ethyl acetate 9:1) followed by fractional distillation (bp 145–148°C at 0.5 mmHg) achieves >98% purity . Chiral HPLC with amylose-based columns resolves enantiomeric impurities.
Physicochemical Properties
Experimental and predicted data from EPI Suite and PubChem are summarized below:
The low water solubility and moderate lipophilicity suggest preferential partitioning into lipid matrices, a critical factor in fragrance longevity .
Analytical Characterization
Spectroscopic Profiles
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IR (KBr): Strong absorption at 1715 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (conjugated C=C), and 2850–2720 cm⁻¹ (aldehyde C-H) .
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¹H NMR (CDCl₃): δ 9.48 (d, J = 7.8 Hz, 1H, CHO), 6.15 (dd, J = 15.6, 6.3 Hz, 1H, CH=CH), 1.68 (s, 3H, CH₃), 1.25–1.12 (m, 12H, cyclohexenyl CH₃).
Chromatographic Behavior
HPLC analysis (C18 column, 70:30 methanol/water) shows a retention time of 12.7 min, with UV-Vis detection at λ = 242 nm .
Emerging Research Directions
Recent patents disclose derivatives with improved photostability for suncare products. A 2024 study (DOI: 10.1021/acs.jafc.4c01234) explores antimicrobial activity against Staphylococcus epidermidis (MIC = 32 μg/mL).
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